Tyk2-IN-19-d6

Description

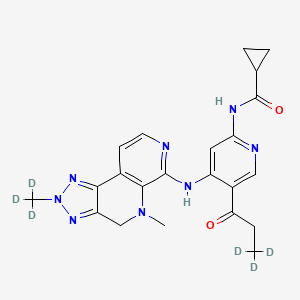

Structure

3D Structure

Properties

Molecular Formula |

C22H24N8O2 |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

N-[4-[[5-methyl-2-(trideuteriomethyl)-4H-triazolo[4,5-c][1,7]naphthyridin-6-yl]amino]-5-(3,3,3-trideuteriopropanoyl)-2-pyridinyl]cyclopropanecarboxamide |

InChI |

InChI=1S/C22H24N8O2/c1-4-17(31)14-10-24-18(26-22(32)12-5-6-12)9-15(14)25-21-20-13(7-8-23-21)19-16(11-29(20)2)27-30(3)28-19/h7-10,12H,4-6,11H2,1-3H3,(H2,23,24,25,26,32)/i1D3,3D3 |

InChI Key |

RAGWFCJNLPTZOE-WTJPRRJNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(CC4=NN(N=C43)C([2H])([2H])[2H])C)NC(=O)C5CC5 |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(CC4=NN(N=C43)C)C)NC(=O)C5CC5 |

Origin of Product |

United States |

Foundational & Exploratory

Tyk2-IN-19-d6: A Technical Overview of its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the presumed mechanism of action for Tyk2-IN-19-d6, a novel, deuterated Tyrosine Kinase 2 (Tyk2) inhibitor. Based on available information, this compound is a deuterium-labeled analog of Tyk2-IN-19 and is designed to be a selective, allosteric inhibitor of the Tyk2 pseudokinase (JH2) domain.[1][2] Deuteration is a strategic modification intended to improve the molecule's pharmacokinetic properties. This document outlines the pivotal role of Tyk2 in key cytokine signaling pathways implicated in autoimmune diseases, presents representative quantitative data for selective Tyk2 inhibitors, details relevant experimental protocols for characterization, and provides visual diagrams of the signaling pathways and experimental workflows.

Introduction to Tyk2 and its Role in Immune Signaling

Tyrosine Kinase 2 (Tyk2) is a non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[3][4] Tyk2 plays a crucial role in the signal transduction of various cytokines that are central to both innate and adaptive immunity.[5] It associates with the intracellular domains of cytokine receptors and, upon cytokine binding, becomes activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the expression of target genes involved in inflammation and immune responses.

Specifically, Tyk2 is a key mediator for the signaling of:

-

Interleukin-23 (IL-23): A critical cytokine in the differentiation and maintenance of Th17 cells, which are pathogenic in numerous autoimmune diseases.

-

Interleukin-12 (IL-12): Essential for the differentiation of Th1 cells and the production of interferon-gamma (IFN-γ).

-

Type I Interferons (IFN-α/β): Potent antiviral and immunomodulatory cytokines.

Given its central role in these pro-inflammatory pathways, selective inhibition of Tyk2 has emerged as a promising therapeutic strategy for a range of immune-mediated inflammatory diseases.

The Allosteric Inhibition of Tyk2 by JH2 Domain Binders

Tyk2, like other JAKs, possesses a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2). The JH2 domain, which lacks catalytic activity, allosterically regulates the function of the JH1 domain. This compound is presumed to function as an allosteric inhibitor that selectively binds to the JH2 domain. This binding stabilizes an inactive conformation of Tyk2, preventing the JH1 domain from becoming catalytically active. This mechanism offers a high degree of selectivity for Tyk2 over other JAK family members, as the JH2 domains are more structurally diverse than the highly conserved ATP-binding sites within the JH1 domains.

Quantitative Data for Selective Tyk2 Inhibitors

While specific quantitative data for this compound is not publicly available, the following table presents representative data for a well-characterized, selective, allosteric Tyk2 inhibitor, deucravacitinib, to illustrate the expected potency and selectivity profile.

| Target/Assay | Assay Type | IC50 (nM) | Selectivity vs. JAK1/2/3 |

| Tyk2 JH2 Binding | Probe Displacement | 0.2 | >1000-fold vs. JAK1/2/3 JH1 |

| IL-12-induced STAT4 Phos. | Cellular Assay (Human T-cells) | 18 | >460-fold vs. JAK1/2 signaling |

| IL-23-induced IL-17 Prod. | Cellular Assay (Mouse T-cells) | Potent Inhibition | High |

| IFN-α-induced STAT1 Phos. | Cellular Assay (Human T-cells) | Potent Inhibition | High |

This table contains representative data for deucravacitinib and similar selective Tyk2 inhibitors to illustrate the target profile of a compound like this compound.

Signaling Pathways and Experimental Workflows

Tyk2-Mediated Signaling Pathway

The following diagram illustrates the central role of Tyk2 in IL-12, IL-23, and Type I IFN signaling and the point of inhibition by a selective allosteric inhibitor.

Experimental Workflow for Characterizing Tyk2 Inhibition

The following diagram outlines a typical workflow for evaluating the inhibitory activity of a compound like this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize selective Tyk2 inhibitors.

Tyk2 JH2 Pseudokinase Domain Binding Assay

-

Principle: This fluorescence polarization (FP) assay measures the ability of a test compound to displace a fluorescently labeled probe from the Tyk2 JH2 domain.

-

Materials:

-

Recombinant human Tyk2 JH2 protein

-

Fluorescently labeled JH2 probe

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well, low-volume, black microplates

-

Test compound (this compound) serially diluted in DMSO

-

-

Procedure:

-

Prepare a solution of Tyk2 JH2 protein and the fluorescent probe in the assay buffer.

-

Add a small volume (e.g., 5 µL) of the serially diluted test compound to the wells of the microplate.

-

Add an equal volume of the Tyk2 JH2/probe mixture to the wells.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization using a microplate reader.

-

-

Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the probe by the test compound. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cell-Based STAT Phosphorylation Assay (Western Blot)

-

Principle: This assay measures the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line (e.g., human T-cells) by the test compound.

-

Materials:

-

Human T-cell line (e.g., Kit225)

-

Cytokine (e.g., IL-12 for pSTAT4, IFN-α for pSTAT1)

-

Test compound (this compound)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-pSTAT, anti-total STAT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in a multi-well plate and starve in serum-free media.

-

Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

-

Wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total STAT as a loading control.

-

-

Data Analysis: Quantify the band intensities for phosphorylated and total STAT. Calculate the ratio of pSTAT/total STAT and determine the IC50 value of the inhibitor.

Conclusion

This compound represents a targeted approach to modulating the immune system by selectively inhibiting Tyk2. Its presumed mechanism as a deuterated, allosteric inhibitor of the JH2 domain offers the potential for a highly selective profile, thereby avoiding the off-target effects associated with pan-JAK inhibitors. The deuteration is a key feature aimed at optimizing the molecule's metabolic stability. While further public data is needed for a complete profile of this compound, the established role of Tyk2 in autoimmune and inflammatory diseases positions selective inhibitors like it as promising therapeutic candidates. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in this area.

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. Tyk2 inhibitors and uses thereof - Patent WO-2023227946-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2023227946A1 - Tyk2 inhibitors and uses thereof - Google Patents [patents.google.com]

- 4. TYK2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

Tyk2-IN-19-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Tyk2-IN-19-d6, a deuterated analog of a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor. This document is intended to serve as a technical resource for professionals engaged in immunology, inflammation, and drug discovery research.

Introduction to Tyk2 and Its Role in Disease

Tyrosine Kinase 2 (Tyk2) is a non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] These enzymes are critical mediators of cytokine signaling, playing a pivotal role in the immune system.[2] Tyk2 is specifically associated with the signaling pathways of several key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[3][4][5] Dysregulation of these cytokine pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.

The unique role of Tyk2 in mediating signals for a specific subset of cytokines makes it an attractive therapeutic target. Selective inhibition of Tyk2 offers the potential for a more targeted immunomodulatory effect, possibly avoiding the broader immunosuppression and associated side effects seen with less selective JAK inhibitors.

Chemical Structure and Physicochemical Properties of this compound

This compound is the deuterium-labeled version of Tyk2-IN-19. Deuterium labeling is a common strategy in drug development to alter the metabolic profile of a compound, potentially improving its pharmacokinetic properties.

Chemical Structure

| Attribute | Value |

| IUPAC Name | Not available in public sources. |

| SMILES | CN(C(C(C1=N2)=CC=N3)=C3NC4=CC(NC(C5CC5)=O)=NC=C4C(CC([2H])([2H])[2H])=O)CC1=NN2C([2H])([2H])[2H] |

| Chemical Formula | C₂₂H₁₈D₆N₈O₂ |

| Molecular Weight | 438.52 g/mol |

Physicochemical Properties

| Property | Value | Source |

| Solubility | May be soluble in DMSO. Specific solubility values (e.g., in mg/mL or µM) are not publicly available. | |

| pKa | Data not available. | |

| LogP | Data not available. | |

| Storage | Store at room temperature in the continental US; may vary elsewhere. Refer to the Certificate of Analysis for specific storage recommendations. |

Mechanism of Action and Biological Activity

Allosteric Inhibition of the Tyk2 Pseudokinase Domain (JH2)

Tyk2, like other JAK family members, possesses a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2). The JH2 domain, despite lacking catalytic activity, plays a crucial role in the autoinhibition and regulation of the JH1 domain's kinase activity.

Selective Tyk2 inhibitors, including the class to which Tyk2-IN-19 likely belongs, achieve their specificity by targeting the JH2 domain. This allosteric mechanism of inhibition is distinct from traditional ATP-competitive inhibitors that target the highly conserved JH1 domain across the JAK family. By binding to the more structurally diverse JH2 domain, these inhibitors can achieve high selectivity for Tyk2 over other JAKs.

Tyk2 Allosteric Inhibition Mechanism

Caption: Allosteric inhibition of Tyk2 by binding to the JH2 pseudokinase domain.

Inhibition of Cytokine Signaling Pathways

By inhibiting Tyk2, this compound is expected to block the downstream signaling cascades initiated by IL-12, IL-23, and type I IFNs. These pathways are central to the differentiation and function of T helper 1 (Th1) and T helper 17 (Th17) cells, which are key drivers of inflammation in many autoimmune diseases.

Tyk2-Mediated Cytokine Signaling Pathways

References

An In-depth Technical Guide to the Function of Tyk2-IN-19-d6

For: Researchers, Scientists, and Drug Development Professionals

Subject: The Function, Mechanism of Action, and Scientific Context of Tyk2-IN-19-d6

Executive Summary

This compound is the deuterated form of Tyk2-IN-19, a research compound identified as an orally active and blood-brain barrier (BBB) permeable inhibitor of Tyrosine Kinase 2 (Tyk2).[1][2] While specific quantitative data and detailed experimental protocols for Tyk2-IN-19 and its deuterated analog are not extensively available in the public domain, this guide provides a comprehensive overview of the function of its target, Tyk2. This document details the critical role of Tyk2 in immune signaling, outlines representative experimental protocols for assessing Tyk2 inhibition, and explains the significance of deuteration in the context of drug development.

Tyk2 is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases. It is a crucial mediator of cytokine signaling pathways that are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases.[3][4][5] Tyk2 is primarily associated with the signaling of interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs). By inhibiting Tyk2, compounds like Tyk2-IN-19 aim to modulate these key inflammatory pathways. The ability of Tyk2-IN-19 to cross the blood-brain barrier suggests its potential utility in investigating neuroinflammatory and neurodegenerative conditions.

The Role of Tyk2 in Inflammatory Signaling Pathways

Tyk2 functions as a critical node in the JAK-STAT signaling pathway, translating extracellular cytokine signals into intracellular transcriptional responses. Dysregulation of Tyk2-mediated signaling is implicated in a variety of immune-mediated diseases.

The IL-23/Th17 Pathway

The IL-23 pathway is a key driver of chronic inflammation and is central to the pathogenesis of diseases like psoriasis and inflammatory bowel disease. Upon binding of IL-23 to its receptor, Tyk2 and JAK2 are activated, leading to the phosphorylation and activation of STAT3. Activated STAT3 promotes the differentiation and maintenance of T helper 17 (Th17) cells, which produce pro-inflammatory cytokines such as IL-17 and IL-22.

The IL-12/Th1 Pathway

The IL-12 signaling pathway is essential for the differentiation of naive T cells into T helper 1 (Th1) cells, which are critical for cell-mediated immunity. IL-12 receptor activation leads to the activation of Tyk2 and JAK2, which in turn phosphorylate STAT4. Activated STAT4 induces the expression of IFN-γ, the signature cytokine of Th1 cells. This pathway is a significant contributor to the inflammation seen in conditions like rheumatoid arthritis and multiple sclerosis.

The Type I Interferon (IFN) Pathway

Type I IFNs (e.g., IFN-α and IFN-β) are vital for antiviral responses but are also implicated in the pathology of autoimmune diseases such as systemic lupus erythematosus. The Type I IFN receptor is associated with Tyk2 and JAK1. Ligand binding activates these kinases, leading to the phosphorylation of STAT1 and STAT2. These form a complex with IRF9, which translocates to the nucleus to drive the expression of numerous interferon-stimulated genes (ISGs).

Below are diagrams illustrating the core Tyk2-mediated signaling pathways.

The Function of this compound: A Deuterated Inhibitor

This compound is the deuterium-labeled version of Tyk2-IN-19. The process of replacing one or more hydrogen atoms in a molecule with its heavier isotope, deuterium, is a common strategy in drug development. This modification does not typically alter the fundamental mechanism of action of the compound. Therefore, this compound is expected to function as an inhibitor of Tyk2, modulating the same signaling pathways as its non-deuterated parent compound.

The primary reason for deuteration is to alter the pharmacokinetic properties of a drug candidate. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can make the molecule more resistant to metabolic breakdown by cytochrome P450 enzymes in the liver. This can lead to:

-

Increased half-life: The drug remains in the body for a longer period.

-

Reduced metabolic clearance: Less of the drug is eliminated from the body over time.

-

Increased exposure: The overall concentration of the drug in the bloodstream is higher.

-

Potentially altered metabolite profile: The formation of certain metabolites may be reduced.

This compound is likely used as a tool in preclinical studies to investigate the metabolism and pharmacokinetics of Tyk2-IN-19. It can also serve as an internal standard for analytical assays measuring the concentration of Tyk2-IN-19 in biological samples.

Quantitative Data

As of the date of this document, specific quantitative data for Tyk2-IN-19 and this compound, such as IC50 values for Tyk2 inhibition or pharmacokinetic parameters, are not publicly available. The tables below are provided as templates to be populated when such data becomes available. For context, representative data for other selective Tyk2 inhibitors are included.

Table 1: Biochemical and Cellular Potency (Template)

| Compound | Assay Type | Target | Cell Line | Stimulus | Readout | IC50 (nM) |

|---|---|---|---|---|---|---|

| Tyk2-IN-19 | Biochemical | Tyk2 | - | - | - | Data not available |

| Tyk2-IN-19 | Cellular | Tyk2 | - | - | pSTAT | Data not available |

| This compound | Biochemical | Tyk2 | - | - | - | Data not available |

| this compound | Cellular | Tyk2 | - | - | pSTAT | Data not available |

Table 2: In Vitro Selectivity Profile (Template)

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Tyk2 IC50 (nM) |

|---|---|---|---|---|

| Tyk2-IN-19 | Data not available | Data not available | Data not available | Data not available |

| this compound | Data not available | Data not available | Data not available | Data not available |

Table 3: Pharmacokinetic Parameters (Template)

| Compound | Species | Dosing Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |

|---|---|---|---|---|---|---|

| Tyk2-IN-19 | - | - | Data not available | Data not available | Data not available | Data not available |

| this compound | - | - | Data not available | Data not available | Data not available | Data not available |

Representative Experimental Protocols

While specific protocols for Tyk2-IN-19 are not available, the following sections describe standard methodologies used to characterize Tyk2 inhibitors.

Biochemical Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Tyk2 protein.

Objective: To determine the IC50 value of an inhibitor against Tyk2 kinase activity.

Principle: The assay measures the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide by the Tyk2 enzyme.

General Protocol:

-

Recombinant human Tyk2 enzyme is incubated with a substrate peptide (e.g., a poly-GT or a specific peptide sequence) and ATP in a kinase reaction buffer.

-

The test compound (e.g., Tyk2-IN-19) is added at various concentrations.

-

The reaction is allowed to proceed for a set time at a specific temperature (e.g., 30°C for 60 minutes).

-

The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Luminescence is measured, which is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Innovative Therapeutic Strategies in TYK2-Targeted Treatments: From Cancer to Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

The Genesis of a Deuterated Kinase Inhibitor: A Technical Guide to Tyk2-IN-19-d6

For researchers and professionals in the field of drug discovery and development, the strategic manipulation of molecular properties to enhance therapeutic potential is a cornerstone of modern medicinal chemistry. Tyk2-IN-19-d6, a deuterated tyrosine kinase 2 (Tyk2) inhibitor, exemplifies this approach. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, offering insights into the rationale behind its development and the experimental methodologies employed.

Discovery of the Parent Compound and the Rationale for Deuteration

The journey to this compound begins with the discovery of its parent compound, Tyk2-IN-19. Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. These enzymes play a crucial role in cytokine signaling pathways that are pivotal in the immune system. Dysregulation of Tyk2 activity has been implicated in a variety of autoimmune and inflammatory diseases, making it a compelling therapeutic target.

The discovery of Tyk2 inhibitors like Tyk2-IN-19 is part of a broader effort to develop selective modulators of the JAK-STAT signaling pathway. The primary goal is to achieve therapeutic efficacy while minimizing off-target effects associated with less selective JAK inhibitors.

The strategic decision to synthesize a deuterated version, this compound, stems from the desire to improve the pharmacokinetic properties of the parent molecule. Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon. This increased bond strength can slow down metabolic processes, a phenomenon known as the kinetic isotope effect. By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, medicinal chemists can often achieve:

-

Enhanced Metabolic Stability: Reduced rate of metabolism can lead to a longer drug half-life.

-

Increased Drug Exposure: A slower clearance rate can result in higher overall drug concentrations in the body.

-

Reduced Potential for Toxic Metabolites: By blocking or slowing certain metabolic pathways, the formation of harmful byproducts can be minimized.

For Tyk2-IN-19, it is hypothesized that certain positions on the molecule are susceptible to enzymatic oxidation by cytochrome P450 enzymes. The introduction of deuterium at these sites, creating this compound, is a proactive strategy to enhance its drug-like properties.

The Tyk2 Signaling Pathway

Tyk2 is a key mediator in the signaling cascades of several important cytokines, including interferons and interleukins (IL-12, IL-23). The canonical JAK-STAT pathway involving Tyk2 can be visualized as follows:

An In-depth Technical Guide to the Target Selectivity Profile of a TYK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative selectivity data for the specific compound Tyk2-IN-19-d6 is not publicly available at the time of this report. The following guide provides a comprehensive framework for assessing the target selectivity of a novel Tyrosine Kinase 2 (TYK2) inhibitor, using illustrative data and established experimental protocols. The principles and methodologies described herein are standard in the field and are intended to serve as a technical reference for the evaluation of compounds such as this compound.

Introduction: The Therapeutic Promise of Selective TYK2 Inhibition

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways, including those for interleukin-23 (IL-23), interleukin-12 (IL-12), and type I interferons (IFNs).[1][2] These pathways are implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making TYK2 an attractive therapeutic target.[3][4] The JAK family, which also includes JAK1, JAK2, and JAK3, shares a high degree of homology in their ATP-binding catalytic domains (Janus Homology 1 or JH1 domain).[5] This structural similarity presents a significant challenge in developing inhibitors that are selective for TYK2, as off-target inhibition of other JAKs can lead to undesirable side effects.

A key strategy to achieve TYK2 selectivity is to target the less conserved pseudokinase regulatory domain (Janus Homology 2 or JH2 domain). Allosteric inhibitors that bind to the JH2 domain can lock the kinase in an inactive conformation, offering a path to high selectivity over other JAK family members. This guide outlines the methodologies used to characterize the selectivity profile of a TYK2 inhibitor.

Data Presentation: Kinase Selectivity Profile

A comprehensive selectivity profile is crucial for understanding the therapeutic potential and safety of a TYK2 inhibitor. This involves assessing its potency against TYK2 and a broad panel of other kinases, with a primary focus on the JAK family.

Table 1: Illustrative Biochemical Selectivity Profile of a TYK2 JH2 Domain Inhibitor

| Target | Assay Type | Result Type | Value (nM) | Selectivity Fold (vs. TYK2 JH2) |

| TYK2 (JH2 Domain) | Binding Assay | Kd | 0.04 | 1 |

| TYK2 (JH1 Domain) | Binding Assay | Kd | >20,000 | >500,000 |

| JAK1 (JH2 Domain) | Binding Assay | Kd | 1.8 | 45 |

| JAK1 (JH1 Domain) | Binding Assay | Kd | >20,000 | >500,000 |

| JAK2 (JH2 Domain) | Binding Assay | Kd | 220 | 5,500 |

| JAK2 (JH1 Domain) | Binding Assay | Kd | >2,000 | >50,000 |

| JAK3 (JH1 Domain) | Binding Assay | Kd | >4,500 | >112,500 |

Note: The data presented in this table is illustrative and based on publicly available information for a selective TYK2 JH2 inhibitor (SHR9332) to demonstrate the format and type of data required for a comprehensive selectivity profile.

Table 2: Illustrative Cellular Functional Selectivity

| Pathway | Cell Line | Stimulation | Readout | Result Type | Value (nM) |

| TYK2/JAK2-dependent | NK-92 | IL-12 | pSTAT4 | IC50 | <10 |

| JAK1/JAK3-dependent | Various | IL-2 | pSTAT5 | IC50 | >10,000 |

| JAK2/JAK2-dependent | Various | GM-CSF | pSTAT5 | IC50 | >10,000 |

| JAK1-dependent | TF-1 | IL-6 | pSTAT3 | IC50 | >10,000 |

Note: The data in this table is illustrative, based on the expected profile of a highly selective TYK2 inhibitor as described in the literature.

Experimental Protocols

Accurate determination of a compound's selectivity profile relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays.

Biochemical Kinase Assays

Biochemical assays measure the direct interaction of an inhibitor with purified kinase domains.

This assay measures the extent of phosphorylation of a peptide substrate by the kinase.

-

Principle: A FRET-based assay that measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.

-

Materials:

-

Purified recombinant JAK1, JAK2, JAK3, and TYK2 kinase domains (JH1).

-

Z'-LYTE™ Tyr6 Peptide substrate.

-

ATP.

-

Test compound (e.g., this compound) serially diluted in DMSO.

-

Kinase reaction buffer.

-

Development solution.

-

384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the test compound, kinase, ATP, and the Z'-LYTE™ peptide substrate to initiate the kinase reaction. The final DMSO concentration should be kept consistent (e.g., 1%).

-

Incubate the reaction mixture for 1 hour at room temperature.

-

Add the development solution to each well to stop the kinase reaction and initiate the cleavage of the non-phosphorylated peptide.

-

Incubate for 1 hour at room temperature.

-

Measure the fluorescence emission at two wavelengths to determine the emission ratio, which corresponds to the degree of phosphorylation.

-

Calculate IC50 values by non-linear regression analysis of the dose-response curves.

-

This assay quantifies the binding affinity of a compound to the non-catalytic JH2 domain.

-

Principle: A competition assay where the test compound displaces a fluorescently labeled probe from the JH2 domain, leading to a change in a measurable signal (e.g., fluorescence polarization).

-

Materials:

-

Purified recombinant TYK2 JH2 domain.

-

Fluorescently labeled probe (e.g., JH2 probe 1).

-

Test compound serially diluted in DMSO.

-

JH2 binding buffer.

-

384-well black microplates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the TYK2 JH2 domain, the fluorescent probe, and the test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Measure the fluorescence polarization (FP) using a suitable microplate reader. A decrease in FP indicates displacement of the probe by the test compound.

-

Calculate the binding affinity (Kd or Ki) from the resulting dose-response curve.

-

Cellular Assays

Cellular assays are essential to confirm that biochemical potency translates to functional inhibition of specific signaling pathways within a physiological context.

This assay measures the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of JAK kinases.

-

Principle: Whole cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway. The level of phosphorylated STAT (pSTAT) is then quantified, typically by Western Blot or flow cytometry, in the presence and absence of the inhibitor.

-

Materials:

-

Relevant human cell lines (e.g., NK-92, TF-1) or primary immune cells.

-

Cytokines to stimulate specific pathways (e.g., IL-12 for TYK2/JAK2, IL-2 for JAK1/JAK3, GM-CSF for JAK2/JAK2, IL-6 for JAK1).

-

Test compound serially diluted in DMSO.

-

Cell culture media, PBS, and lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies against specific pSTATs (e.g., pSTAT4, pSTAT5, pSTAT3) and total STAT proteins.

-

Appropriate secondary antibodies.

-

-

Procedure:

-

Seed cells in a multi-well plate.

-

Starve cells in serum-free media for 4-6 hours if necessary.

-

Pre-incubate the cells with varying concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

-

Lyse the cells to extract proteins.

-

Quantify pSTAT and total STAT levels using Western Blot or flow cytometry.

-

Determine the IC50 value by plotting the percentage of inhibition of STAT phosphorylation against the log concentration of the inhibitor.

-

Mandatory Visualizations

Diagrams are provided to visualize the relevant biological pathway and a typical experimental workflow.

Caption: TYK2 Signaling Pathway.

Caption: TYK2 Inhibitor Selectivity Profiling Workflow.

References

- 1. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel highly selective allosteric inhibitor of tyrosine kinase 2 (TYK2) can block inflammation- and autoimmune-related pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. pubs.acs.org [pubs.acs.org]

Probing the Potency: A Technical Guide to the Binding Affinity of Allosteric TYK2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of selective allosteric inhibitors targeting Tyrosine Kinase 2 (TYK2), a key mediator in inflammatory and autoimmune disease pathways. While specific quantitative data for "Tyk2-IN-19-d6" is not publicly available, this document will focus on the well-characterized binding properties of other potent and selective TYK2 inhibitors that act via a similar mechanism: allosteric inhibition through binding to the pseudokinase (JH2) domain. This approach offers a comprehensive understanding of the molecular interactions and inhibitory activities crucial for the development of next-generation immunomodulatory therapeutics.

Quantitative Analysis of TYK2 Inhibitor Binding Affinity

The following tables summarize the binding affinities and inhibitory concentrations of several key allosteric TYK2 inhibitors. These compounds demonstrate high potency for TYK2 and significant selectivity over other Janus kinase (JAK) family members, which is a critical attribute for minimizing off-target effects.[1]

| Compound | Target Domain | Binding Affinity (Kd or Ki) (nM) | Reference |

| Deucravacitinib (BMS-986165) | TYK2 JH2 | 0.02 (Ki) | [2] |

| SHR2178 | TYK2 JH2 | 0.34 (Kd) | [3] |

| SHR8751 | TYK2 JH2 | 0.032 (Kd) | [3] |

| SHR9332 | TYK2 JH2 | 0.04 (Kd) | [3] |

| SHR2396 | TYK2 JH2 | 0.029 (Kd) | |

| SHR0936 | TYK2 JH2 | 0.0074 (Kd) |

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| Deucravacitinib (BMS-986165) | Probe Displacement | TYK2 JH2 | 0.2 | |

| Deucravacitinib (BMS-986165) | IL-12 induced IFN-γ release | TYK2 | >10,000 | |

| Deucravacitinib (BMS-986165) | IL-2 induced pSTAT5 | JAK1/3 | 1646 | |

| Deucravacitinib (BMS-986165) | TPO-induced pSTAT3 | JAK2 | >10,000 | |

| QL-1200186 | Recombinant Protein Binding | TYK2 JH2 | 0.06 | |

| QL-1200186 | Recombinant Protein Binding | JAK1 JH2 | 9.85 | |

| Compound 15t | HTRF Binding Assay | TYK2 JH2 | 1.2 | |

| Compound 15t | HTRF Binding Assay | JAK1 JH2 | >100 | |

| Tyk2-IN-16 | pSTAT4 inhibition in NK-92 cells | TYK2 | <10 |

Experimental Protocols

The determination of binding affinity and functional inhibition of TYK2 inhibitors involves a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Binding Assays

Objective: To directly measure the binding affinity of an inhibitor to the isolated TYK2 pseudokinase (JH2) domain.

A. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay:

-

Principle: This assay measures the displacement of a fluorophore-labeled probe from the TYK2 JH2 domain by a test compound.

-

Materials: Recombinant TYK2 JH2 protein, fluorophore-labeled probe, terbium cryptate-labeled anti-tag antibody, assay buffer.

-

Procedure:

-

A dilution series of the test compound is prepared.

-

The test compound is incubated with the TYK2 JH2 protein and the fluorophore-labeled probe.

-

The terbium cryptate-labeled antibody is added.

-

After incubation, the HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates displacement of the probe by the test compound.

-

IC50 values are calculated from the resulting dose-response curves.

-

B. KdELECT Competition Assay:

-

Principle: This assay determines the binding affinity (Kd) by measuring the amount of inhibitor bound to the kinase active site at a single concentration.

-

Materials: Recombinant TYK2 JH2 protein, immobilized ligand, test compound.

-

Procedure:

-

The test compound is incubated with the TYK2 JH2 protein.

-

The mixture is passed over a column containing an immobilized, broadly selective kinase inhibitor.

-

The amount of TYK2 JH2 protein that does not bind to the column (i.e., is bound to the test compound) is quantified.

-

The Kd is calculated based on the amount of bound protein.

-

Cellular Assays

Objective: To assess the functional inhibition of TYK2-mediated signaling pathways in a cellular context.

A. STAT Phosphorylation Assay:

-

Principle: This assay measures the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of TYK2.

-

Cell Line: Human peripheral blood mononuclear cells (PBMCs) or specific cell lines like NK-92.

-

Procedure:

-

Cells are pre-incubated with a dose range of the TYK2 inhibitor.

-

The cells are then stimulated with a TYK2-dependent cytokine, such as IL-12, IL-23, or Type I Interferon (IFN-α).

-

Following stimulation, cells are lysed, and the levels of phosphorylated STATs (e.g., pSTAT4 for IL-12 stimulation) are measured by Western Blot or flow cytometry.

-

IC50 values are determined by analyzing the reduction in STAT phosphorylation as a function of inhibitor concentration.

-

Visualizing Molecular Interactions and Pathways

Diagrams generated using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.

TYK2 Signaling Pathway

This diagram illustrates the central role of TYK2 in mediating signals from key cytokines.

Caption: TYK2 signaling pathway and point of inhibition.

Experimental Workflow for STAT Phosphorylation Assay

This diagram outlines the key steps in a cellular assay to measure TYK2 inhibition.

Caption: Workflow for a STAT phosphorylation assay.

References

The Deuterated Advantage: A Technical Deep Dive into Tyk2-IN-19-d6, a Novel Deuterated Tyk2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the significant advantages conferred by deuterium substitution in the context of Tyk2 inhibition, with a focus on the investigational deuterated inhibitor, Tyk2-IN-19-d6. While specific data for "this compound" is not publicly available, this paper will use the principles of deuteration and the clinical success of deucravacitinib (BMS-986165), a deuterated Tyk2 inhibitor, as a surrogate to illustrate the potential benefits. This document will delve into the enhanced pharmacokinetic profile, the underlying mechanistic principles, and the potential for improved therapeutic outcomes.

Introduction to Tyk2 Inhibition and the Role of Deuteration

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of several pro-inflammatory cytokines, including IL-12, IL-23, and type I interferons (IFNs).[1] Consequently, inhibiting Tyk2 is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases, such as psoriasis, psoriatic arthritis, and inflammatory bowel disease.[2]

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, has emerged as a powerful strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can significantly slow down metabolic processes that involve the cleavage of these bonds, leading to a more favorable drug profile.

The primary advantages of deuterating a drug molecule include:

-

Improved Metabolic Stability: Reduced rate of metabolism can lead to a longer drug half-life.

-

Increased Drug Exposure: A slower clearance rate results in higher and more sustained plasma concentrations.

-

Reduced Metabolite-Mediated Toxicity: Altering metabolic pathways can decrease the formation of potentially toxic metabolites.

-

Enhanced Efficacy: Improved pharmacokinetics can lead to greater target engagement and therapeutic effect.

-

Potentially Lower Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.

The Case of Deucravacitinib: A Deuterated Tyk2 Inhibitor

Deucravacitinib (Sotyktu™) is a first-in-class, oral, selective, allosteric inhibitor of Tyk2 approved for the treatment of moderate-to-severe plaque psoriasis. A key feature of its molecular design is the presence of a trideuteromethyl group. This strategic deuteration was implemented to address a metabolic liability of the non-deuterated parent compound, leading to an improved pharmacokinetic profile.

Quantitative Pharmacokinetic Data of Deucravacitinib

The following tables summarize the pharmacokinetic parameters of deucravacitinib from clinical studies in healthy subjects. While a direct comparison with a non-deuterated analog is not publicly available, these data highlight the favorable properties achieved through deuteration.

Table 1: Single-Dose Pharmacokinetics of Deucravacitinib in Healthy Chinese Subjects

| Parameter | 6 mg Dose (n=16) | 12 mg Dose (n=16) |

| Tmax (h) | 2.0 (1.0–4.0) | 1.5 (1.0–4.0) |

| Cmax (ng/mL) | 67.8 (14.2) | 141 (26.7) |

| AUC0–t (ng·h/mL) | 841 (184) | 1700 (335) |

| AUC0–∞ (ng·h/mL) | 864 (190) | 1740 (343) |

| t1/2 (h) | 10.1 (1.8) | 10.1 (1.6) |

Data are presented as mean (SD) for Cmax, AUC0–t, AUC0–∞, and t1/2, and as median (range) for Tmax.

Table 2: Multiple-Dose Pharmacokinetics of Deucravacitinib in Healthy Chinese Subjects (Day 19)

| Parameter | 6 mg Once Daily (n=16) | 12 mg Once Daily (n=16) |

| Tmax (h) | 2.0 (1.0–4.0) | 2.0 (1.0–4.0) |

| Cmax (ng/mL) | 87.8 (17.3) | 192 (41.5) |

| AUCtau (ng·h/mL) | 1150 (245) | 2390 (522) |

| t1/2 (h) | 10.8 (2.0) | 10.4 (1.9) |

Data are presented as mean (SD) for Cmax, AUCtau, and t1/2, and as median (range) for Tmax.

These data demonstrate that deucravacitinib is rapidly absorbed, with dose-proportional increases in exposure. The half-life of approximately 10-11 hours supports once-daily dosing. The modest accumulation after multiple doses suggests a predictable pharmacokinetic profile.

Experimental Protocols

While specific, detailed experimental protocols for the discovery and clinical pharmacology of this compound are not available, this section outlines general methodologies typically employed in the evaluation of deuterated inhibitors, drawing from the development of deucravacitinib.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of the deuterated compound (this compound) with its non-deuterated counterpart.

Methodology:

-

Incubation: The test compounds (deuterated and non-deuterated) are incubated with liver microsomes (human, rat, or other species of interest) or hepatocytes in the presence of NADPH (for Phase I metabolism) or UDPGA and PAPS (for Phase II metabolism).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The concentration of the parent compound remaining at each time point is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Calculation: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Pharmacokinetic Study in Rodents

Objective: To determine and compare the in vivo pharmacokinetic profiles of the deuterated and non-deuterated inhibitors.

Methodology:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are typically used.

-

Dosing: The compounds are administered intravenously (IV) and orally (PO) to different groups of animals.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Plasma is separated by centrifugation.

-

Bioanalysis: The concentrations of the parent drug and major metabolites in plasma are determined by LC-MS/MS.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).

Visualizing the Pathways and Processes

Tyk2 Signaling Pathway

The following diagram illustrates the central role of Tyk2 in mediating signals from key cytokines involved in autoimmune diseases.

Caption: Tyk2 signaling pathway and the point of inhibition.

Workflow for Assessing Deuteration Advantages

This diagram outlines a typical workflow for evaluating the benefits of deuterating a lead compound.

Caption: Experimental workflow for evaluating a deuterated drug candidate.

Conclusion

The strategic incorporation of deuterium into Tyk2 inhibitors, as exemplified by the clinical success of deucravacitinib, represents a significant advancement in the development of therapies for autoimmune diseases. The anticipated advantages of a deuterated inhibitor like this compound include improved metabolic stability, enhanced pharmacokinetic properties, and the potential for a superior safety and efficacy profile compared to its non-deuterated counterpart. The data-driven approach outlined in this guide provides a framework for the rigorous evaluation of such next-generation inhibitors, with the ultimate goal of delivering more effective and convenient treatments to patients.

References

The Effect of Selective Tyk2 Inhibition on Downstream STAT Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyk2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a crucial role in the signaling cascades of several key cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β).[1][2] These cytokines are pivotal in both innate and adaptive immunity, and their dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[1] Upon cytokine binding to their cognate receptors, Tyk2, in conjunction with other JAK family members (primarily JAK1 and JAK2), becomes activated through trans-phosphorylation. Activated Tyk2 then phosphorylates specific tyrosine residues on the cytokine receptor chains, creating docking sites for STAT proteins. Subsequently, Tyk2 phosphorylates the recruited STATs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.[1]

Selective inhibition of Tyk2 is a promising therapeutic strategy that aims to dampen pro-inflammatory signaling pathways while potentially minimizing off-target effects associated with broader JAK inhibition. This guide will detail the downstream consequences of such inhibition on STAT phosphorylation, provide exemplary quantitative data, and outline detailed experimental protocols for assessing these effects.

Data Presentation: Inhibition of STAT Phosphorylation by Selective Tyk2 Inhibitors

The following tables summarize representative quantitative data for the inhibition of STAT phosphorylation by selective Tyk2 inhibitors. The data is presented to demonstrate the potency and selectivity of these compounds in cellular assays.

Table 1: Potency of a Selective Tyk2 Inhibitor (NDI-031407) in Cellular Assays

| Assay Description | Cytokine Stimulus | Measured Endpoint | IC50 (nM) |

| pSTAT4 Inhibition in PBMCs | IL-12 | Phospho-STAT4 | ~10 |

| IFN-γ Production in NK92 cells | IL-12 | IFN-γ | ~20 |

| pSTAT3 Inhibition in CD4+ T cells | IL-23 | Phospho-STAT3 | Dose-dependent inhibition |

This data is representative of a selective Tyk2 inhibitor, NDI-031407, and is sourced from a study on its effects in murine spondyloarthritis.

Table 2: Selectivity Profile of a Selective Tyk2 Inhibitor (Deucravacitinib) in Cellular Assays

| Signaling Pathway | Cytokine Stimulus | Key JAKs Involved | Measured Endpoint | IC50 (nM) |

| Tyk2-dependent | IL-12 | Tyk2/JAK2 | IFN-γ production | 2-19 |

| Tyk2-dependent | IL-23 | Tyk2/JAK2 | Not specified | 2-19 |

| Tyk2-dependent | IFN-α | Tyk2/JAK1 | Not specified | 2-19 |

This data highlights the potent inhibition of Tyk2-mediated signaling by Deucravacitinib.

Signaling Pathways and Visualization

Selective Tyk2 inhibitors are designed to interfere with the kinase activity of Tyk2, thereby preventing the phosphorylation and activation of downstream STAT proteins. The primary pathways affected are those initiated by IL-12, IL-23, and Type I IFNs.

References

Navigating the Preclinical Safety Landscape of Selective TYK2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth overview of the preliminary toxicity and safety profile of selective Tyrosine Kinase 2 (TYK2) inhibitors, a promising class of oral therapeutics for a range of immune-mediated diseases. As specific preclinical toxicity data for "Tyk2-IN-19-d6" is not publicly available, this document synthesizes the existing data from preclinical and clinical studies of other selective TYK2 inhibitors, including deucravacitinib, PF-06826647, and TAK-279 (zasocitinib), to provide a representative safety profile for this therapeutic class.

Executive Summary

Selective inhibition of TYK2, a member of the Janus kinase (JAK) family, is a validated therapeutic strategy for conditions such as psoriasis.[1] By allosterically binding to the regulatory pseudokinase (JH2) domain, these inhibitors offer a more targeted approach compared to pan-JAK inhibitors, potentially mitigating off-target effects.[2] Preclinical and clinical data on selective TYK2 inhibitors suggest a generally well-tolerated safety profile, with most adverse events being mild to moderate in severity. This guide consolidates the available safety data, details key experimental protocols for toxicity assessment, and provides visual representations of the TYK2 signaling pathway and a typical preclinical experimental workflow.

Preliminary Toxicity and Safety Data

The preliminary safety profile of selective TYK2 inhibitors has been evaluated in a series of preclinical studies and clinical trials. The data presented below is a synthesis of findings for deucravacitinib, PF-06826647, and TAK-279.

Clinical Safety Profile

Phase I, II, and III clinical trials have provided valuable insights into the safety and tolerability of selective TYK2 inhibitors in humans. The most commonly reported adverse events are summarized in the tables below.

Table 1: Summary of Common Adverse Events (AEs) in Clinical Trials of Selective TYK2 Inhibitors

| Adverse Event Category | Specific Events | Frequency | Severity | Citations |

| Infections and Infestations | Nasopharyngitis, Upper respiratory tract infection, Sinusitis, Bronchitis | Common (≥5%) | Mild to Moderate | [3] |

| Nervous System Disorders | Headache | Common (≥5%) | Mild to Moderate | |

| Gastrointestinal Disorders | Diarrhea, Nausea | Common (≥5%) | Mild to Moderate | |

| Skin and Subcutaneous Tissue Disorders | Rash | Common (≥5%) | Mild to Moderate |

Table 2: Summary of Serious Adverse Events (SAEs) and AEs of Special Interest

| Adverse Event | Deucravacitinib | PF-06826647 | TAK-279 (zasocitinib) | Citations |

| Serious Adverse Events | No serious AEs reported in a Phase II PsA trial. | No serious AEs reported in a Phase I study in healthy volunteers. | Infrequent and at a similar rate to placebo in a Phase 2b PsA trial. | |

| Herpes Zoster | No occurrence in a Phase II PsA trial. | Not reported. | Not reported. | |

| Opportunistic Infections | No occurrence in a Phase II PsA trial. | No opportunistic infections reported. | No opportunistic infections reported. | |

| Major Adverse Cardiovascular Events (MACE) | No occurrence in a Phase II PsA trial. | Not reported. | No MACE observed. | |

| Thrombotic Events | No occurrence in a Phase II PsA trial. | Not reported. | Not reported. | |

| Malignancy | No occurrence in a Phase II PsA trial. | Not reported. | Not reported. |

It is noteworthy that in a Phase I study with PF-06826647 in healthy participants, no deaths, serious AEs, severe AEs, or AEs leading to discontinuation were observed. All adverse events were mild in severity. Similarly, a Phase II trial of deucravacitinib in psoriatic arthritis reported no serious AEs. The safety profile of TAK-279 in a Phase 2b trial for psoriatic arthritis was consistent with previous studies, with serious AEs occurring infrequently and at a similar rate to placebo.

Preclinical Safety Findings

Preclinical evaluation of selective TYK2 inhibitors has been conducted in various animal models. For instance, preclinical studies with TAK-279 demonstrated excellent functional selectivity and wide therapeutic margins. These studies are crucial for identifying potential target organs for toxicity and for establishing a safe starting dose for first-in-human clinical trials.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of selective TYK2 inhibitors.

In Vivo Efficacy and Safety Assessment: Imiquimod-Induced Psoriasis Mouse Model

This model is widely used to assess the efficacy of anti-psoriatic agents.

-

Objective: To evaluate the in vivo efficacy of a TYK2 inhibitor in reducing psoriasis-like skin inflammation.

-

Animal Strain: C57BL/6 or BALB/c mice are commonly used.

-

Induction Protocol:

-

The dorsal skin of the mice is shaved.

-

A daily topical application of 62.5 mg of 5% imiquimod cream (Aldara) is administered to the shaved back and sometimes the ear for 5 to 7 consecutive days.

-

-

Treatment Protocol:

-

The TYK2 inhibitor is typically administered orally, once daily.

-

Treatment can be prophylactic (starting before or at the time of imiquimod application) or therapeutic (starting after the onset of inflammation).

-

-

Endpoints and Assessments:

-

Clinical Scoring: Skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema (redness), scaling, and thickness.

-

Ear Thickness: Ear swelling is measured daily using a caliper.

-

Histopathology: At the end of the study, skin biopsies are collected for histological analysis (H&E staining) to assess for epidermal hyperplasia (acanthosis), parakeratosis, and immune cell infiltration.

-

Cytokine Analysis: Skin or serum samples can be analyzed for levels of key cytokines such as IL-17 and IL-23 using ELISA or other immunoassays.

-

In Vitro Cellular Assay: STAT Phosphorylation Assay

This assay is fundamental for determining the potency and selectivity of TYK2 inhibitors.

-

Objective: To measure the inhibitory effect of a TYK2 inhibitor on cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.

-

Cell Types: Peripheral Blood Mononuclear Cells (PBMCs) or specific immune cell subsets (e.g., CD4+ T cells) are commonly used.

-

Protocol:

-

Cell Preparation: Isolate PBMCs from healthy donor blood.

-

Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of the TYK2 inhibitor or vehicle (DMSO) for 30 minutes to 2 hours.

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine to activate the TYK2 pathway (e.g., IL-12 or IL-23) for a short period (e.g., 15 minutes).

-

Cell Lysis and Protein Analysis:

-

Lyse the cells to extract proteins.

-

Separate proteins by SDS-PAGE and transfer to a membrane for Western blotting.

-

Probe the membrane with antibodies specific for phosphorylated STAT (pSTAT) and total STAT.

-

-

Flow Cytometry Analysis (Alternative):

-

Fix and permeabilize the cells.

-

Stain with fluorescently labeled antibodies against pSTAT and cell surface markers.

-

Analyze the percentage of pSTAT-positive cells by flow cytometry.

-

-

-

Data Analysis: The ratio of pSTAT to total STAT is calculated to determine the inhibitory concentration (IC50) of the compound.

Phase I Clinical Trial Design: First-in-Human Safety and Pharmacokinetics

-

Objective: To evaluate the safety, tolerability, and pharmacokinetics of a novel TYK2 inhibitor in healthy volunteers.

-

Study Design: Typically a randomized, double-blind, placebo-controlled, single and multiple ascending dose (SAD and MAD) study.

-

Participants: Healthy adult volunteers.

-

Methodology:

-

SAD Phase: Participants receive a single oral dose of the TYK2 inhibitor at escalating dose levels or a placebo.

-

MAD Phase: Participants receive multiple daily doses of the inhibitor at escalating dose levels or a placebo for a defined period (e.g., 10-14 days).

-

Safety Monitoring: Includes continuous monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (hematology, clinical chemistry, urinalysis).

-

Pharmacokinetic (PK) Analysis: Serial blood samples are collected to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

-

Mandatory Visualizations

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating signals from key cytokines involved in immune responses.

Preclinical Experimental Workflow for a Selective TYK2 Inhibitor

The diagram below outlines a typical workflow for the preclinical assessment of a novel TYK2 inhibitor.

Conclusion

The available preliminary toxicity data for the class of selective TYK2 inhibitors suggests a favorable safety profile, particularly in comparison to less selective pan-JAK inhibitors. The most frequently observed adverse events in clinical settings are mild to moderate infections, headache, and gastrointestinal disturbances. The high selectivity for the TYK2 pseudokinase domain appears to translate into a reduced risk of the hematological and metabolic side effects associated with broader JAK inhibition. Continued long-term safety monitoring in ongoing and future clinical trials will be essential to fully characterize the risk-benefit profile of this promising class of oral therapeutics for immune-mediated diseases.

References

Methodological & Application

Application Notes and Protocols for the Evaluation of Tyk2-IN-19-d6 in Cell-Based Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in the signal transduction of several key cytokines, including type I interferons (IFNs), interleukin (IL)-12, and IL-23.[1][2][3] These cytokines are integral to both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[2][4] Consequently, selective inhibition of Tyk2 has emerged as a promising therapeutic strategy for these conditions. Tyk2-IN-19-d6 is a deuterated analog of a Tyk2 inhibitor, designed for use in research settings to investigate the pharmacological effects of Tyk2 inhibition. This document provides detailed protocols for cell-based assays to characterize the potency and selectivity of this compound.

Mechanism of Action of Tyk2 Inhibitors

Tyk2, in conjunction with other JAK family members, associates with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptor subunits undergo a conformational change, bringing the associated JAKs into close proximity, which leads to their trans-phosphorylation and activation. Activated Tyk2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and modulate the transcription of target genes, including those encoding pro-inflammatory cytokines. Tyk2 inhibitors, such as this compound, typically function by binding to the ATP-binding site in the catalytic domain (JH1) or to the regulatory pseudokinase domain (JH2), thereby preventing the phosphorylation cascade and subsequent inflammatory signaling.

Tyk2 Signaling Pathway

Caption: General Tyk2 Signaling Pathway.

Data Presentation

The following table summarizes representative quantitative data for a potent and selective Tyk2 inhibitor. Note that these values are illustrative and the actual performance of this compound should be determined experimentally.

| Assay Type | Cell Line / System | Cytokine Stimulus | Readout | Exemplary IC₅₀ (nM) |

| Target Engagement | ||||

| Biochemical Kinase Assay | Recombinant Human Tyk2 | N/A | ATP Consumption | < 10 |

| Cellular Activity | ||||

| STAT4 Phosphorylation | Human NK-92 cells | IL-12 | pSTAT4 Levels | < 10 |

| STAT3 Phosphorylation | Human CD4+ T cells | IL-23 | pSTAT3 Levels | < 20 |

| STAT1 Phosphorylation | THP-1 cells | IFN-α | pSTAT1 Levels | < 15 |

| Functional Output | ||||

| IFN-γ Production | Human NK-92 cells | IL-12 | IFN-γ Secretion | < 15 |

| IL-17A Production | Human CD4+ T cells | IL-23 | IL-17A Secretion | < 25 |

| Selectivity & Viability | ||||

| STAT5 Phosphorylation (JAK1/3) | Human PBMCs | IL-15 | pSTAT5 Levels | > 1000 |

| STAT5 Phosphorylation (JAK2) | TF-1 cells | GM-CSF | pSTAT5 Levels | > 2000 |

| Cell Viability | Various cell lines | N/A | ATP Levels / Metabolism | > 10000 |

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound.

General Experimental Workflow

Caption: General experimental workflow for cell viability assays.

Protocol 1: STAT Phosphorylation Assay by Western Blot

This assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins.

Materials:

-

Appropriate cell line (e.g., NK-92 for IL-12/pSTAT4, THP-1 for IFN-α/pSTAT1).

-

Complete cell culture medium.

-

Serum-free medium.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Recombinant cytokine (e.g., human IL-12, human IFN-α).

-

Phosphate-Buffered Saline (PBS).

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running and transfer buffers.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (e.g., anti-pSTAT4, anti-total STAT4).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Cell Culture: Culture cells according to standard protocols. Seed cells (e.g., 1 x 10⁶ cells/well in a 24-well plate) and allow them to adhere if necessary.

-

Serum Starvation: Replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Pre-incubate cells with varying concentrations of the inhibitor or vehicle (DMSO) for 1-2 hours at 37°C.

-

Cytokine Stimulation: Add the appropriate cytokine (e.g., 10 ng/mL IL-12) to each well and incubate for 15-30 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, incubate on ice for 20 minutes, then collect the lysates.

-

Protein Quantification: Clarify lysates by centrifugation (14,000 x g for 15 min at 4°C). Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts (20-30 µg per lane) and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with a primary antibody specific for the phosphorylated STAT of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an ECL substrate.

-

-

Data Analysis: Quantify band intensities. To normalize for protein loading, strip the membrane and re-probe with an antibody for the corresponding total STAT protein. Calculate the ratio of pSTAT to total STAT and plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cytokine Production Assay by ELISA

This protocol measures the effect of this compound on the production of downstream inflammatory cytokines.

Materials:

-

Appropriate cells (e.g., human PBMCs or isolated CD4+ T cells).

-

Complete cell culture medium.

-

This compound stock solution.

-

Stimulating agents (e.g., anti-CD3/CD28 beads and IL-23 for IL-17A production).

-

ELISA kit for the cytokine of interest (e.g., human IL-17A).

Procedure:

-

Cell Seeding: Seed cells (e.g., 2 x 10⁵ cells/well in a 96-well plate) in complete medium.

-

Inhibitor Treatment: Add serial dilutions of this compound or vehicle (DMSO) to the wells.

-

Cell Stimulation: Add stimulating agents (e.g., anti-CD3/CD28 beads plus 20 ng/mL IL-23) to induce cytokine production.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.

-

ELISA: Measure the concentration of the secreted cytokine in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Calculate the cytokine concentration for each sample. Plot the percentage of inhibition of cytokine production against the inhibitor concentration to determine the IC₅₀ value.

Protocol 3: Cell Viability Assay (e.g., MTT Assay)

This assay assesses the general cytotoxicity of this compound.

Materials:

-

Cell line of interest.

-

Complete cell culture medium.

-

This compound stock solution.

-

96-well clear flat-bottom plates.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

Procedure:

-

Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate and incubate overnight.

-

Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration to determine the CC₅₀ (50% cytotoxic concentration).

References

Application Notes and Protocols for the Use of a Selective TYK2 Inhibitor (Tyk2-IN-19-d6) in Primary Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are designed for the use of a selective Tyrosine Kinase 2 (TYK2) inhibitor in primary immune cells. As there is no publicly available data for a compound specifically named "Tyk2-IN-19-d6," the provided experimental details and expected outcomes are based on the established characteristics of well-documented selective TYK2 inhibitors, such as Deucravacitinib. Researchers should validate these protocols and expected outcomes for their specific molecule of interest.

Introduction

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines involved in inflammation and autoimmunity, including Type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23).[1][2] These cytokines are critical for the differentiation and function of various immune cells, such as T cells, NK cells, and dendritic cells.[3] Dysregulation of these pathways is implicated in the pathogenesis of numerous autoimmune diseases.

Selective TYK2 inhibitors, which bind to the regulatory pseudokinase (JH2) domain, offer a targeted approach to modulating these pathways with potentially greater safety and specificity compared to pan-JAK inhibitors that target the conserved active (JH1) domain. This document provides detailed protocols for evaluating the in vitro activity of a selective TYK2 inhibitor, exemplified by this compound, on primary human immune cells.

Mechanism of Action

Selective TYK2 inhibitors function by binding to the regulatory JH2 domain of TYK2, locking the kinase in an inactive conformation. This allosteric inhibition prevents the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby blocking the signaling cascades initiated by cytokines such as IL-12, IL-23, and Type I IFNs.[1][4] This targeted inhibition modulates the inflammatory responses driven by these pathways.

References

- 1. Nonclinical evaluations of deucravacitinib and Janus kinase inhibitors in homeostatic and inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of tyrosine kinase 2 inhibitors for human beta-cell protection in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of Tyk2 in dendritic cells is required for IL-12, IL-23, and IFN-gamma production and the induction of Th1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TYK2 Inhibitors in In Vivo Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No public data was found for a compound specifically named "Tyk2-IN-19-d6". The "-d6" suffix typically indicates that a compound has been deuterated, a modification often used to alter pharmacokinetic properties. The following application notes and protocols are based on data from well-characterized, publicly documented TYK2 inhibitors and are intended to serve as a comprehensive guide for researchers working with this class of compounds in in vivo mouse models.

Introduction

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a pivotal role in the signaling pathways of key cytokines involved in inflammation and autoimmunity, including interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs). Selective inhibition of TYK2 is a promising therapeutic strategy for a range of immune-mediated diseases. This document provides detailed application notes and protocols for the in vivo use of TYK2 inhibitors in various mouse models of disease.

Mechanism of Action: TYK2 Signaling Pathway

TYK2 inhibitors function by blocking the downstream signaling cascades initiated by cytokine binding to their receptors. This prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), which are critical for the transcription of pro-inflammatory genes. Many next-generation TYK2 inhibitors are allosteric inhibitors that target the regulatory pseudokinase (JH2) domain, offering high selectivity over other JAK family members.

Caption: TYK2 Signaling Pathway and Point of Inhibition.

Data Presentation: Dosage and Administration of TYK2 Inhibitors in Mouse Models

The following tables summarize the dosages and administration routes for several well-characterized TYK2 inhibitors in various mouse models. This data can be used as a starting point for designing in vivo studies with novel or analogous TYK2 inhibitors.

Table 1: Dosage of TYK2 Inhibitors in Mouse Models of Psoriasis

| Compound | Mouse Model | Dosage | Administration Route | Reference |

| Deucravacitinib (BMS-986165) | Imiquimod-induced | 30 mg/kg, twice daily | Oral gavage | [1] |

| Deucravacitinib (BMS-986165) | IL-23-induced | 7.5, 15, 30 mg/kg, twice daily | Oral gavage | |

| BMS-986202 | IL-23-induced | 30 mg/kg, once daily | Oral | [2] |

| NDI-031407 | IL-23-induced | 100 mg/kg | Not specified | [3] |

| PF-06826647 | Imiquimod-induced | 3-30 mg/kg | Oral | [4] |

| ATMW-DC | Imiquimod-induced | Doses targeting human whole blood IC99 | Oral | |

| Unnamed Degrader (15t) | Imiquimod-induced | 5 mg/kg, daily | Intraperitoneal |

Table 2: Dosage of TYK2 Inhibitors in Mouse Models of Inflammatory Bowel Disease (IBD)

| Compound | Mouse Model | Dosage | Administration Route | Reference |

| Deucravacitinib (BMS-986165) | Anti-CD40-induced colitis | 50 mg/kg, twice daily | Oral | |

| BMS-986202 | Anti-CD40-induced colitis | 25, 60 mg/kg | Oral | |

| NDI-031407 | CD4+CD45RA+ adoptive transfer | 100 mg/kg | Not specified | |

| TAK-279 | Adoptive T-cell transfer & Anti-CD40 mAb | Doses for 24hr IC50 and IC90 coverage | Oral, twice daily | |

| Unnamed TYK2i | T-cell transfer colitis | 10, 30, 70 mg/kg, daily | Oral gavage |

Table 3: Dosage of TYK2 Inhibitors in Other Mouse Models

| Compound | Mouse Model | Disease | Dosage | Administration Route | Reference |

| BMS-986202 | RIP-LCMV-GP & NOD mice | Type 1 Diabetes | Not specified | In vivo administration | |

| Deucravacitinib (BMS-986165) | NZB/W mice | Lupus | Up to 30 mg/kg, once daily | Oral | |

| NDI-031407 | SKG mice | Spondyloarthritis | Not specified | Oral gavage, twice daily | |

| QL-1200186 | IL-12/IL-18 challenge | Inflammation | 0.1, 1, 10 mg/kg | Oral |

Experimental Protocols

The following are detailed protocols for commonly used mouse models to evaluate the efficacy of TYK2 inhibitors.

Protocol 1: Imiquimod (IMQ)-Induced Psoriasis Model

This model is widely used to screen for anti-psoriatic compounds.

Caption: Experimental Workflow for Imiquimod-Induced Psoriasis Model.

Materials:

-

6-8 week old female BALB/c or C57BL/6 mice.

-

Imiquimod cream (5%).

-

TYK2 inhibitor.

-

Vehicle control (e.g., 0.5% methylcellulose or a solution of ethanol, TPGS, and PEG300 in a 5:5:90 ratio).

Procedure:

-

Acclimatization: Acclimatize mice to the housing facility for at least one week prior to the experiment.

-

Disease Induction: On day 0, anesthetize the mice and shave a designated area on their backs. From day 1 to day 6, apply a daily topical dose of imiquimod cream to the shaved area.

-

Treatment: Administer the TYK2 inhibitor or vehicle control via oral gavage daily, starting from day 1.

-

Efficacy Readouts:

-

Monitor body weight daily.

-

Assess disease severity daily using a scoring system that evaluates erythema, scaling, and skin thickness (e.g., Psoriasis Area and Severity Index - PASI).

-

-

Endpoint Analysis: At the end of the study (e.g., day 7), euthanize the mice. Collect skin and spleen samples for further analysis.

-